molecular formula C8H11N3O2 B14845258 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine

2-(6-Methyl-4-nitropyridin-2-YL)ethanamine

Cat. No.: B14845258
M. Wt: 181.19 g/mol
InChI Key: ZOOIIPIYPNKGEC-UHFFFAOYSA-N
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Description

2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is a heterocyclic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine typically involves the nitration of 6-methyl-2-pyridine followed by the introduction of an ethanamine group. One common method involves the reaction of 6-methyl-2-pyridine with nitric acid to form 6-methyl-4-nitropyridine. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-4-nitropyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(6-Methyl-4-aminopyridin-2-YL)ethanamine .

Scientific Research Applications

2-(6-Methyl-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-yl)ethanamine
  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • N-Ethyl-2-(pyridin-4-yl)ethanamine

Uniqueness

2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both a nitro group and an ethanamine group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(6-methyl-4-nitropyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11N3O2/c1-6-4-8(11(12)13)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3

InChI Key

ZOOIIPIYPNKGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCN)[N+](=O)[O-]

Origin of Product

United States

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